molecular formula C19H18FN3O B2514940 2-[1-(3-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole CAS No. 1330836-31-1

2-[1-(3-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2514940
CAS No.: 1330836-31-1
M. Wt: 323.371
InChI Key: DNFZMWNCSSFAND-UHFFFAOYSA-N
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Description

2-[1-(3-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole ring fused with a piperidine ring, which is further substituted with a fluorobenzoyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, which is then reacted with a benzodiazole precursor. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOH or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically results in the formation of alcohols or amines .

Scientific Research Applications

2-[1-(3-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include G-protein coupled receptors (GPCRs) and ion channels .

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-fluorobenzoyl)piperidin-3-yl]acetic acid
  • **6-fluoro-3-(4-piperidinyl)benzisoxazole
  • **N-(piperidine-4-yl)benzamide

Uniqueness

2-[1-(3-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the combination of the benzodiazole and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c20-15-7-3-5-13(11-15)19(24)23-10-4-6-14(12-23)18-21-16-8-1-2-9-17(16)22-18/h1-3,5,7-9,11,14H,4,6,10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFZMWNCSSFAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)F)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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